molecular formula C15H15BrN2O4S B2986596 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide CAS No. 946216-10-0

5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide

Cat. No. B2986596
CAS RN: 946216-10-0
M. Wt: 399.26
InChI Key: NQUYOXAMOORDAX-UHFFFAOYSA-N
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Description

5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide is a synthetic compound that has gained significant attention in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in insulin signaling pathways.

Scientific Research Applications

Antiprotozoal and Antibacterial Agents

Compounds with structural similarities to 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide, specifically those containing furan and bromophenyl groups, have been studied for their potential as antiprotozoal and antibacterial agents. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, derived from brominated furan precursors, exhibited significant in vitro and in vivo antiprotozoal activity, with some compounds showing high effectiveness against Trypanosoma b. rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively (Ismail et al., 2004). Additionally, functionalized N-(4-Bromophenyl)furan-2-carboxamides demonstrated anti-bacterial activities against clinically isolated drug-resistant bacteria, showing potential in addressing antibiotic resistance (Siddiqa et al., 2022).

Antiviral Activities

Derivatives of furans, especially those incorporating bromophenyl groups, have been investigated for their antiviral properties. For example, certain heterocyclic compounds based on furanones showed promising anti-avian influenza virus (H5N1) activity, demonstrating the potential of furan derivatives in the development of new antiviral drugs (Flefel et al., 2012).

Anti-Inflammatory and Analgesic Agents

Furan derivatives have also been explored for their potential anti-inflammatory and analgesic properties. A study synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from furan compounds demonstrated significant anti-inflammatory and analgesic activities, suggesting the utility of furan-based compounds in creating new therapeutic agents for treating pain and inflammation (Abu‐Hashem et al., 2020).

Synthesis and Characterization of Furan Derivatives

The synthesis and structural characterization of furan derivatives, including those with bromo and carboxamide groups, contribute to the understanding of their chemical behavior and potential applications. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from a bromoindazole precursor highlights the methodologies in preparing complex furan-related compounds, which could be applied to synthesize and study the properties of 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide (Anuradha et al., 2014).

properties

IUPAC Name

5-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c1-10-3-4-11(18-7-2-8-23(18,20)21)9-12(10)17-15(19)13-5-6-14(16)22-13/h3-6,9H,2,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUYOXAMOORDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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